Lipophilicity Advantage Over 4-Chloro, 4-Fluoro, and Parent Phenyl Analogs
The 4-bromophenyl derivative exhibits significantly higher lipophilicity than its 4-chloro, 4-fluoro, and unsubstituted phenyl comparators. The PubChem-computed XLogP3-AA for 1-(4-bromophenyl)ethane-1,2-diol is 1.1 [1], experimentally reported LogP values reach 1.47 . In contrast, the 4-chloro analog has a reported LogP of 1.37 , the unsubstituted phenyl compound has LogP 0.71 [2], and the 4-fluoro analog—by extrapolation from the Hammett π constant for fluorine—is expected to be substantially lower still. The greater lipophilicity can enhance membrane permeability and non-polar solubility in applications such as prodrug design or extraction efficiency.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem); LogP = 1.47 (experimental, ChemSrc) |
| Comparator Or Baseline | 4-Cl analog LogP = 1.37; unsubstituted phenyl analog LogP = 0.71; 4-F analog (no direct data; estimated lower than Cl analog) |
| Quantified Difference | ΔLogP ≈ +0.76 units vs. unsubstituted phenyl; ΔLogP ≈ +0.1–0.37 units vs. 4-Cl analog (depending on dataset) |
| Conditions | PubChem XLogP3-AA computational prediction; ChemSrc experimental LogP (shake-flask or HPLC-derived) |
Why This Matters
Higher lipophilicity translates into improved organic-phase partitioning and potentially superior membrane permeability, directly impacting extraction efficiency and in vitro biological assay performance when this compound is used as a synthetic intermediate for bioactive molecules.
- [1] PubChem. Compound Summary for CID 11148651: 1-(4-Bromophenyl)ethane-1,2-diol. https://pubchem.ncbi.nlm.nih.gov/compound/11148651. View Source
- [2] Molbase. (S)-(+)-1-Phenylethane-1,2-diol (LogP 0.71230). https://mip.molbase.cn/. View Source
